(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains a 2,6-dimethylpyrimidin-4-yl group, which is a type of nitrogen-containing heterocycle . These groups are connected by a piperidine ring, another type of nitrogen-containing heterocycle, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the methanone group . These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined by its molecular structure . For example, the presence of polar groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural exploration of novel heterocyclic compounds, such as those derived from Visnaginone and Khellinone, indicate the chemical versatility of similar complex molecules. These compounds are used as precursors for a variety of heterocyclic derivatives with potential applications in medicinal chemistry, including anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Another study on the synthesis of bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone emphasizes the importance of structural characterization in understanding the compound's biological activities, highlighting techniques such as X-ray diffraction for determining molecular conformation (Prasad et al., 2018).
Antimicrobial and Antioxidant Activities
Research on new pyridine derivatives and their antimicrobial activities showcases the potential therapeutic applications of complex molecules in treating bacterial and fungal infections. These compounds' in vitro antimicrobial activity suggests their relevance in developing new antimicrobials (Patel et al., 2011). Moreover, studies on compounds like 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles for their antioxidant and antimicrobial activities further emphasize the significance of chemical synthesis in discovering potential pharmaceuticals (Bassyouni et al., 2012).
Mechanism of Action
Mode of Action
It is suggested that it may interact with its targets through a series of chemical reactions . The exact nature of these interactions and the resulting changes in the biological system are yet to be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-19(22-14(2)21-13)26-15-7-9-23(10-8-15)20(24)18-12-25-16-5-3-4-6-17(16)27-18/h3-6,11,15,18H,7-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYCVPETNARGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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